5-bromo-7-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
5-bromo-7-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline is a heterocyclic organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of bromine and fluorine atoms attached to the isoquinoline ring system, which imparts unique chemical and physical properties. It is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-7-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method includes the bromination and fluorination of a suitable isoquinoline precursor. The process may involve:
Fluorination: The fluorine atom can be introduced using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Methylation: The methyl group can be introduced using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-bromo-7-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound to its fully saturated form.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing bromine or fluorine.
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of fully saturated tetrahydroisoquinoline derivatives.
Scientific Research Applications
5-bromo-7-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-bromo-7-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity to these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
5-bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline: Lacks the methyl group, which may affect its reactivity and biological activity.
7-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline: Lacks the bromine atom, which may influence its chemical properties and applications.
5-bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline: Lacks the fluorine atom, affecting its overall chemical behavior.
Uniqueness
The presence of both bromine and fluorine atoms in 5-bromo-7-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline imparts unique chemical properties, making it a valuable compound for various research applications. Its distinct structure allows for specific interactions in biological systems and diverse reactivity in chemical synthesis.
Properties
IUPAC Name |
5-bromo-7-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFN/c1-6-9-4-7(12)5-10(11)8(9)2-3-13-6/h4-6,13H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMGHHRTGLLICO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1)C(=CC(=C2)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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